

# Substrate Reduction Therapy for X-Linked Adrenoleukodystrophy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Elovl1-IN-3 |           |
| Cat. No.:            | B10828881   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

X-linked adrenoleukodystrophy (X-ALD) is a devastating neurodegenerative disorder caused by mutations in the ABCD1 gene, leading to the pathological accumulation of very-long-chain fatty acids (VLCFAs) in tissues and plasma. This accumulation triggers a cascade of detrimental effects, including mitochondrial dysfunction, oxidative stress, and neuroinflammation, ultimately resulting in demyelination and axonal degeneration. Substrate reduction therapy (SRT) has emerged as a promising therapeutic strategy for X-ALD. Unlike gene or cell therapies that aim to correct the underlying genetic defect, SRT focuses on mitigating the downstream pathology by reducing the production of the toxic VLCFAs. This guide provides a comprehensive overview of the core principles of SRT for X-ALD, with a detailed examination of key therapeutic candidates, their mechanisms of action, and the experimental data supporting their development.

## The Rationale for Substrate Reduction in X-ALD

The molecular pathogenesis of X-ALD stems from the impaired function of the ABCD1 transporter, a peroxisomal protein responsible for importing VLCFA-CoA esters into the peroxisome for  $\beta$ -oxidation. The resultant buildup of VLCFAs, particularly hexacosanoic acid (C26:0), is a central driver of the disease's pathology. SRT in X-ALD aims to restore the balance between VLCFA synthesis and degradation by targeting pathways involved in their



production. By reducing the substrate load, SRT has the potential to alleviate cellular stress and slow or halt disease progression.

# **Therapeutic Targets and Investigational Agents**

Several therapeutic agents are under investigation for their potential as SRT in X-ALD, each with a unique mechanism of action. This section details the preclinical and clinical findings for prominent candidates.

# **Leriglitazone (MIN-102)**

Leriglitazone is a selective peroxisome proliferator-activated receptor-gamma (PPARy) agonist that can cross the blood-brain barrier. Its mechanism of action in X-ALD is multifaceted, involving the modulation of genes that counter neuroinflammatory and neurodegenerative processes.[1][2][3] By activating PPARy, leriglitazone is thought to restore mitochondrial function, reduce oxidative stress, and suppress neuroinflammation.

In preclinical models of X-ALD, leriglitazone has demonstrated neuroprotective effects, improved mitochondrial function, and reduced microglial activation. Studies in rodent models showed that leriglitazone decreased oxidative stress and increased ATP concentrations in neurons and astrocytes exposed to VLCFA-induced toxicity. Furthermore, it improved motor function and restored markers of oxidative stress and mitochondrial function in the spinal cords of adrenomyeloneuropathy (AMN) mouse models.

The efficacy and safety of leriglitazone in adult male patients with AMN were evaluated in the Phase 2/3 ADVANCE trial (NCT03231878). While the trial did not meet its primary endpoint of change in the six-minute walk test (6MWT), it showed a significant reduction in the progression of cerebral lesions and myelopathy symptoms in a pre-specified analysis of patients with early-stage disease. Notably, the development of progressive cerebral ALD (cALD) was observed only in the placebo group.



| ADVANCE Trial: Key<br>Efficacy and Safety<br>Data          | Leriglitazone (n=77)        | Placebo (n=39) | p-value |
|------------------------------------------------------------|-----------------------------|----------------|---------|
| Primary Endpoint                                           |                             |                |         |
| Change from baseline<br>in 6MWT distance at<br>week 96 (m) | -27.7 (41.4)                | -30.3 (60.5)   | 0.91    |
| Secondary Endpoints                                        |                             |                |         |
| Patients with new or progressing cerebral lesions          | 3                           | 8              | 0.0066  |
| Patients with clinically progressive cALD                  | 0                           | 6              | 0.0015  |
| Change in Loes score<br>(neuroradiological<br>measure)     | Significantly less increase | 0.024          |         |
| Adverse Events                                             |                             |                | _       |
| Weight gain (%)                                            | 70                          | 23             | _       |
| Peripheral edema (%)                                       | 64                          | 18             | _       |
| Serious treatment-<br>emergent adverse<br>events (%)       | 18                          | 26             |         |

## **PXL065 and PXL770**

Poxel SA is developing two distinct molecules, PXL065 and PXL770, for the treatment of X-ALD. Both are poised to enter Phase 2a clinical trials.

PXL065 is the deuterium-stabilized R-enantiomer of pioglitazone. Unlike the parent compound, PXL065 has reduced PPARy activity, which is expected to minimize side effects like weight



gain and edema. Its therapeutic effects in X-ALD are thought to be mediated through nongenomic pathways, including inhibition of the mitochondrial pyruvate carrier (MPC).

In vitro studies using ALD patient-derived fibroblasts and glial cells from Abcd1-null mice showed that PXL065 normalized elevated VLCFA levels, improved mitochondrial function, and attenuated inflammatory markers. Chronic treatment of Abcd1-null mice with PXL065 led to a reduction of VLCFAs in plasma, brain, and spinal cord, along with improvements in neural histology and neurobehavioral test performance.

| PXL065 Preclinical Efficacy | Cell/Animal Model                                  | Key Findings                                                |
|-----------------------------|----------------------------------------------------|-------------------------------------------------------------|
| VLCFA Reduction             | AMN patient-derived fibroblasts                    | Dose-dependent reduction of C26:0 (IC50 = $2.78 \mu M$ )    |
| Abcd1-null mice             | Lowered VLCFA in plasma,<br>brain, and spinal cord |                                                             |
| Mitochondrial Function      | C-ALD patient-derived fibroblasts                  | Improved basal and ATP-linked oxygen consumption rate (OCR) |
| Neurobehavioral Improvement | Abcd1-null mice                                    | Ameliorated impaired locomotor function                     |

PXL770 is a first-in-class direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy metabolism. In X-ALD, AMPK is downregulated, and its activation is a therapeutic target.

In ALD patient-derived cells and Abcd1 KO mouse glial cells, PXL770 substantially decreased C26:0 levels (by approximately 90%), improved mitochondrial respiration, reduced the expression of inflammatory genes, and induced the expression of compensatory transporters ABCD2 and ABCD3. In Abcd1 KO mice, PXL770 treatment normalized plasma VLCFA levels and significantly reduced their accumulation in the brain (-25%) and spinal cord (-32%). This was accompanied by improvements in sciatic nerve axonal morphology and locomotor function.



| PXL770 Preclinical Efficacy | Cell/Animal Model                                                 | Key Findings                                                     |
|-----------------------------|-------------------------------------------------------------------|------------------------------------------------------------------|
| VLCFA Reduction             | C-ALD patient-derived fibroblasts                                 | ~90% reduction in C26:0/C22:0 ratio                              |
| Abcd1 KO mice               | Normalized plasma VLCFA;<br>-25% in brain, -32% in spinal<br>cord |                                                                  |
| Mitochondrial Function      | C-ALD patient-derived fibroblasts                                 | Improved mitochondrial respiration                               |
| Gene Expression             | ALD patient-derived cells                                         | Reduced inflammatory gene expression; induced ABCD2/3 expression |
| Neurobehavioral Improvement | Abcd1 KO mice                                                     | Ameliorated locomotor dysfunction                                |

### Irbesartan

Irbesartan, an antihypertensive drug, was identified in an unbiased screen of approved drugs for its ability to lower VLCFA levels.

In primary fibroblast cell lines from multiple AMN and cALD patients, irbesartan consistently and significantly lowered C26-lysophosphatidylcholine (C26-LPC) and total C26:0 and C28:0 levels in a dose-dependent manner between 2 and 10  $\mu$ M. However, oral administration of irbesartan at 10 mg/kg/day to male X-ALD mice did not result in a reduction of plasma C26-LPC. The mechanism by which irbesartan lowers VLCFA is still under investigation.

| Irbesartan In Vitro Efficacy | Cell Line                 | Key Findings                                                    |
|------------------------------|---------------------------|-----------------------------------------------------------------|
| VLCFA Reduction              | Primary X-ALD fibroblasts | Dose-dependent reduction of C26-LPC, C26:0, and C28:0 (2-10 μM) |

# **Experimental Protocols**



This section provides an overview of key experimental methodologies employed in the preclinical evaluation of SRT candidates for X-ALD.

## **Cell-Based Assays**

- Cell Culture:
  - Patient-Derived Fibroblasts: Primary skin fibroblasts from X-ALD patients and healthy controls are cultured in standard media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are plated at a density that allows them to reach confluence by the end of the treatment period (e.g., 10 days).
  - Drug Treatment: Investigational compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at various concentrations. The final solvent concentration is kept constant across all conditions. Medium with fresh drug is replaced every 2-3 days.
- VLCFA Quantification (GC-MS):
  - Lipid Extraction: After drug treatment, cell pellets are harvested. Total lipids are extracted using a solvent system such as chloroform:methanol.
  - Hydrolysis and Derivatization: The extracted lipids are hydrolyzed to release free fatty acids. The fatty acids are then derivatized (e.g., methylated) to make them volatile for gas chromatography.
  - GC-MS Analysis: The derivatized fatty acid samples are injected into a gas chromatograph coupled to a mass spectrometer. The different fatty acids are separated based on their retention times and identified and quantified based on their mass-to-charge ratio.
     Deuterated internal standards are used for accurate quantification.
- Mitochondrial Function Assessment (Seahorse XF Analyzer):
  - Cell Seeding: Cells are seeded in a Seahorse XF cell culture microplate.



- Assay Medium: On the day of the assay, the culture medium is replaced with a
  bicarbonate-free assay medium (e.g., XF Base Medium supplemented with glucose,
  pyruvate, and glutamine) and cells are incubated in a non-CO2 incubator at 37°C for one
  hour.
- Mito Stress Test: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) in real-time. A series of mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) are sequentially injected to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

### **Animal Models**

- Abcd1-null Mouse Model: This is the most widely used in vivo model for X-ALD, exhibiting a
  phenotype consistent with AMN, including the accumulation of VLCFAs and late-onset
  neurological impairment.
  - Drug Administration: SRT candidates are typically administered orally (e.g., via gavage or in the diet) for a specified duration (e.g., 12 weeks).
  - Behavioral Testing: Locomotor function and coordination are assessed using tests such as the open-field test and the balance beam test.
  - Tissue Analysis: At the end of the treatment period, tissues (plasma, brain, spinal cord, sciatic nerve) are harvested for VLCFA analysis (as described above) and histological examination.
  - Neuroinflammation Assessment: Neuroinflammation can be evaluated by immunohistochemistry for markers of microglial (e.g., Iba1) and astrocyte (e.g., GFAP) activation, and by measuring the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) using ELISA or qPCR.

# Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by the investigational SRT agents.



# **Leriglitazone and PPARy Signaling**



#### Click to download full resolution via product page

Caption: Leriglitazone activates PPARy, leading to the transcription of genes that promote mitochondrial biogenesis and reduce oxidative stress, while also inhibiting NF-κB-mediated neuroinflammation.

# **PXL770 and AMPK Signaling**





Click to download full resolution via product page



Caption: PXL770 directly activates AMPK, which in turn promotes fatty acid oxidation, improves mitochondrial function, induces compensatory VLCFA transporters, and reduces neuroinflammation.

# **Experimental Workflow for SRT Candidate Screening**





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. A fast GC-MS/MS method for the simultaneous measurement of key metabolites of peroxisomal beta-oxidation and ether lipid biosynthesis in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Substrate Reduction Therapy for X-Linked Adrenoleukodystrophy: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10828881#substrate-reduction-therapy-for-x-linked-adrenoleukodystrophy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com